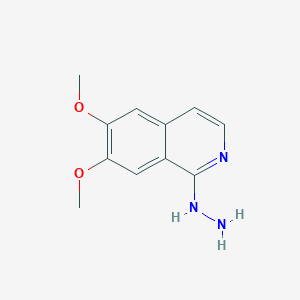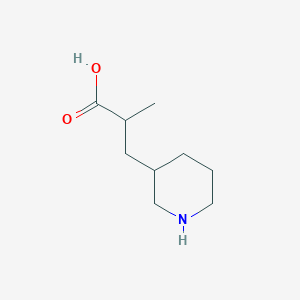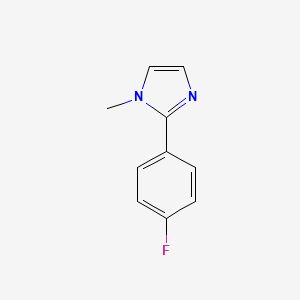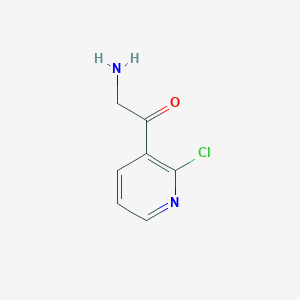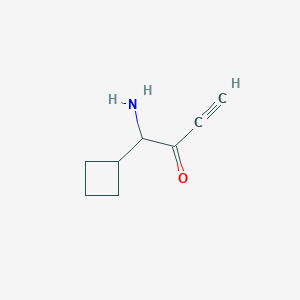
1-Amino-1-cyclobutylbut-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-cyclobutylbut-3-yn-2-one is a unique organic compound with the molecular formula C8H11NO. This compound is characterized by the presence of a cyclobutyl ring and a but-3-yn-2-one moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbut-3-yn-2-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of advanced catalytic systems and optimized reaction conditions can potentially be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-cyclobutylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-1-cyclobutylbut-3-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-1-cyclobutylbut-3-yn-2-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its role in plant growth regulation.
3-Aminocyclobut-2-en-1-ones: These compounds share a similar cyclobutyl structure and are used in various synthetic applications.
Uniqueness: 1-Amino-1-cyclobutylbut-3-yn-2-one stands out due to its unique combination of a cyclobutyl ring and a but-3-yn-2-one moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-amino-1-cyclobutylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)8(9)6-4-3-5-6/h1,6,8H,3-5,9H2 |
InChI Key |
ZFUUKBXJWNWSAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


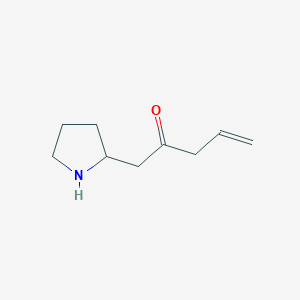
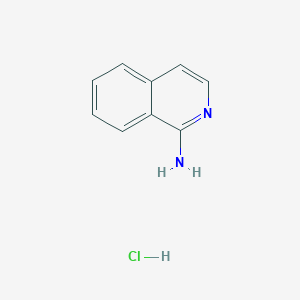
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
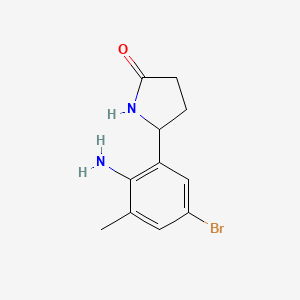
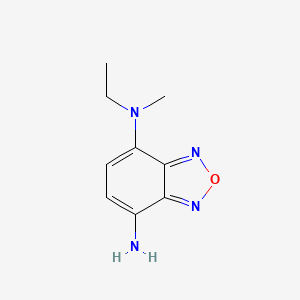
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)



